

# Rezafungin Acetate: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent developed to address the limitations of existing treatments for invasive fungal infections.[1][2] As a structural analog of anidulafungin, rezafungin was engineered for enhanced chemical stability and an improved pharmacokinetic profile, allowing for once-weekly intravenous administration.[1][3][4] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and key preclinical and clinical data for **rezafungin acetate**.

# **Discovery and Lead Optimization**

The discovery of rezafungin stemmed from the need to improve upon the first-generation echinocandins, which, despite their efficacy, are limited by chemical instability and the requirement for daily intravenous infusions. Anidulafungin, a potent echinocandin, served as the lead compound for the development of rezafungin. The primary chemical liability of anidulafungin is the hemiaminal moiety in its cyclic peptide core, which is susceptible to degradation.

The lead optimization strategy focused on modifying this unstable region to enhance stability while retaining potent antifungal activity. This led to the synthesis of a series of anidulafungin analogs. The key innovation in rezafungin was the replacement of the hemiaminal group at the C5 ornithine residue with a choline aminal ether. This structural modification significantly



reduces the potential for chemical degradation, leading to a more stable and soluble compound.

# **Structure-Activity Relationship (SAR)**

The core structure of echinocandins, a cyclic hexapeptide with an N-linked fatty acid side chain, is crucial for their antifungal activity. The lipid tail anchors the molecule to the fungal cell membrane, while the cyclic peptide interacts with the target enzyme,  $\beta$ -1,3-D-glucan synthase. The development of rezafungin demonstrated that modifications to the cyclic core, specifically at the C5 ornithine position, could dramatically improve pharmacokinetic properties without compromising the antifungal potency.

The following diagram illustrates the logical workflow of the lead optimization process that led to the discovery of rezafungin.



Click to download full resolution via product page

Lead optimization workflow for rezafungin discovery.

# Synthesis Pathway of Rezafungin Acetate

**Rezafungin acetate** is a semi-synthetic lipopeptide, synthesized from a fermentation product of Aspergillus nidulans. The synthesis involves the chemical modification of anidulafungin. A key step in the synthesis is the reaction of anidulafungin with choline chloride in the presence of an acid to form the choline aminal ether.

The following diagram outlines a published semi-synthetic pathway for rezafungin from anidulafungin.





Click to download full resolution via product page

Semi-synthetic pathway of rezafungin acetate from anidulafungin.

# Experimental Protocols In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of rezafungin against Candida species, based on established methodologies.

Objective: To determine the lowest concentration of rezafungin that inhibits the visible growth of a fungal isolate.

#### Materials:

- Rezafungin acetate powder
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Fungal isolates
- Spectrophotometer
- Incubator (35°C)

#### Procedure:

- Inoculum Preparation:
  - Subculture fungal isolates on Sabouraud dextrose agar at 35°C for 24 hours.



- Prepare a suspension of the fungal colonies in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
- Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10<sup>3</sup> CFU/mL.

#### • Drug Dilution:

- Prepare a stock solution of rezafungin acetate in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the rezafungin stock solution in RPMI 1640 medium in a 96-well plate to achieve final concentrations typically ranging from 0.008 to 8 μg/mL.

#### Inoculation and Incubation:

- $\circ$  Add 100  $\mu$ L of the fungal inoculum to each well of the microtiter plate containing the serially diluted rezafungin.
- Include a drug-free well as a positive growth control and a media-only well as a negative control.
- Incubate the plates at 35°C for 24-48 hours.

#### • MIC Determination:

 The MIC is determined as the lowest concentration of rezafungin that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or spectrophotometrically.

# **β-1,3-D-Glucan Synthase Inhibition Assay**

This protocol provides a general framework for assessing the inhibitory activity of rezafungin against its target enzyme.

Objective: To measure the in vitro inhibition of  $\beta$ -1,3-D-glucan synthase activity by rezafungin.



#### Materials:

- Rezafungin acetate
- Fungal cell lysate or purified β-1,3-D-glucan synthase
- UDP-[<sup>3</sup>H]glucose (radiolabeled substrate)
- Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing activators like GTPyS and detergents)
- Trichloroacetic acid (TCA)
- Glass fiber filters
- Scintillation counter

#### Procedure:

- Enzyme Preparation: Prepare a crude membrane fraction containing  $\beta$ -1,3-D-glucan synthase from fungal cells or use a purified enzyme preparation.
- Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, varying concentrations of rezafungin, and the enzyme preparation.
- Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate, UDP-[3H]glucose. Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
- Termination and Precipitation: Stop the reaction by adding cold 10% TCA. This precipitates the newly synthesized radiolabeled glucan polymer.
- Filtration and Washing: Collect the precipitated glucan on glass fiber filters by vacuum filtration. Wash the filters with TCA and ethanol to remove unincorporated substrate.
- Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.







• Data Analysis: Calculate the percentage of enzyme inhibition at each rezafungin concentration relative to a no-drug control. Determine the IC<sub>50</sub> value, which is the concentration of rezafungin that inhibits 50% of the enzyme activity.

The following diagram illustrates the workflow for the  $\beta$ -1,3-D-glucan synthase inhibition assay.





Click to download full resolution via product page

Workflow for the  $\beta$ -1,3-D-glucan synthase inhibition assay.



## **Data Presentation**

In Vitro Activity of Rezafungin and Comparators

| Organism (Number of Isolates) | Rezafungin MIC<br>Range (µg/mL) | Anidulafungin MIC<br>Range (µg/mL) | Caspofungin MIC<br>Range (µg/mL) |
|-------------------------------|---------------------------------|------------------------------------|----------------------------------|
| Candida albicans (60)         | 0.008 - 0.12                    | 0.015 - 0.12                       | 0.008 - 0.12                     |
| Candida glabrata (21)         | 0.015 - 0.25                    | 0.03 - 0.25                        | 0.015 - 0.25                     |
| Candida parapsilosis<br>(14)  | 0.5 - 2                         | 0.5 - 2                            | 0.25 - 2                         |
| Candida tropicalis (13)       | 0.015 - 0.12                    | 0.015 - 0.12                       | 0.015 - 0.12                     |
| Aspergillus fumigatus         | MEC: 0.116                      | MEC: 0.064                         | MEC: 0.122                       |
| Aspergillus flavus            | MEC: 0.110                      | MEC: 0.059                         | MEC: 0.142                       |

Data compiled from various in vitro studies. MIC values for Candida species and MEC (Minimal Effective Concentration) for Aspergillus species.

# Pharmacokinetic Parameters of Rezafungin and Other Echinocandins

| Parameter                   | Rezafungin   | Anidulafungin | Caspofungin | Micafungin   |
|-----------------------------|--------------|---------------|-------------|--------------|
| Half-life (t½)              | ~133 hours   | ~24-26 hours  | ~9-11 hours | ~11-17 hours |
| Protein Binding             | >99%         | >84%          | ~97%        | >99%         |
| Volume of Distribution (Vd) | ~30-40 L     | ~30-50 L      | ~9.7 L      | ~14 L        |
| Clearance (CL)              | ~0.2-0.3 L/h | ~0.5-1 L/h    | ~0.7 L/h    | ~0.6-0.8 L/h |

Pharmacokinetic parameters are approximate and can vary based on the patient population and dosing regimen.

# Stability of Rezafungin vs. Anidulafungin



| Condition                        | Rezafungin (% remaining) | Anidulafungin (% remaining) |
|----------------------------------|--------------------------|-----------------------------|
| Human Plasma (37°C, 44h)         | 93%                      | 7%                          |
| Rat Plasma (37°C, 44h)           | 91%                      | 7%                          |
| Dog Plasma (37°C, 44h)           | 79%                      | 15%                         |
| Monkey Plasma (37°C, 44h)        | 94%                      | 14%                         |
| Phosphate-Buffered Saline (37°C) | 96%                      | 42%                         |

Data from a study comparing the stability of CD101 (rezafungin) and anidulafungin.

## Conclusion

**Rezafungin acetate** represents a significant advancement in the echinocandin class of antifungals. Through a targeted lead optimization program focused on improving the chemical stability of anidulafungin, researchers successfully developed a novel agent with a markedly improved pharmacokinetic profile. The semi-synthetic pathway from anidulafungin is a key aspect of its production. Preclinical and clinical data have demonstrated its potent in vitro activity against a broad range of fungal pathogens and a favorable safety and pharmacokinetic profile that allows for once-weekly dosing. This positions rezafungin as a valuable addition to the therapeutic armamentarium for the treatment of invasive fungal infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics PMC [pmc.ncbi.nlm.nih.gov]
- 4. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rezafungin Acetate: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563506#rezafungin-acetate-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com